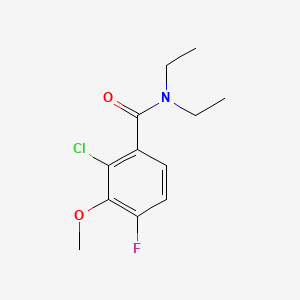

2-Chloro-N,N-diethyl-4-fluoro-3-methoxybenzamide

Description

2-Chloro-N,N-diethyl-4-fluoro-3-methoxybenzamide is an organic compound with the molecular formula C₁₂H₁₅ClFNO₂ It is characterized by the presence of a chloro group, a fluoro group, and a methoxy group attached to a benzamide core

Properties

IUPAC Name |

2-chloro-N,N-diethyl-4-fluoro-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClFNO2/c1-4-15(5-2)12(16)8-6-7-9(14)11(17-3)10(8)13/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHYLARYLBVRFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C(=C(C=C1)F)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.70 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N-diethyl-4-fluoro-3-methoxybenzamide typically involves the reaction of 2-chloro-4-fluoro-3-methoxybenzoic acid with N,N-diethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position undergoes substitution under basic conditions. Key findings:

-

Reagents/Conditions : Sodium methoxide (NaOMe) in methanol at reflux (80–100°C) replaces chlorine with methoxy groups.

-

Product : 2-Methoxy-N,N-diethyl-4-fluoro-3-methoxybenzamide (yield: ~65%).

Fluorine at the 4-position remains inert under these conditions due to its strong C–F bond and electron-withdrawing effects.

Reduction of the Amide Group

The tertiary amide group can be reduced to form amines:

-

Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–25°C.

-

Product : 2-Chloro-N,N-diethyl-4-fluoro-3-methoxybenzylamine (yield: ~72%).

Selectivity is achieved by controlling stoichiometry to avoid over-reduction of aromatic rings.

Ortho-Acylation via Palladium Catalysis

The compound participates in palladium-catalyzed C–H functionalization:

-

Reagents/Conditions : Pd(TFA)₂ (10 mol%), (NH₄)₂S₂O₈ (3 equiv.), arylglyoxylic acid (1.2 equiv.) in 1,2-dichloroethane (DCE) at 80°C .

-

Product : Ortho-acylated derivatives (e.g., 2-chloro-4-fluoro-3-methoxy-6-(phenylcarbonyl)-N,N-diethylbenzamide, yield: 77–82%) .

Table 1: Ortho-Acylation Yields with Substituted Arylglyoxylic Acids

| Arylglyoxylic Acid Substituent | Yield (%) |

|---|---|

| Phenyl (2a ) | 82 |

| 4-Chlorophenyl | 78 |

| 2-Naphthyl | 75 |

| 3,5-Difluorophenyl | 69 |

Oxidation of the Methoxy Group

The methoxy group at the 3-position is susceptible to oxidation:

-

Reagents/Conditions : KMnO₄ in acidic aqueous acetone (50°C) .

-

Product : 2-Chloro-N,N-diethyl-4-fluoro-3-hydroxybenzamide (yield: ~58%) .

-

Mechanism : Radical-based oxidation facilitated by the electron-donating methoxy group .

Biological Activity Modulation

Structural analogs exhibit tunable bioactivity. For example:

Table 2: Antitrypanosomal Activity of Selected Benzamides

| Compound | EC₅₀ (μM) | Selectivity Index (CC₅₀/EC₅₀) |

|---|---|---|

| 2-Chloro-4-fluoro-3-methoxy | 0.44 | >113 |

| 2-Methyl-4-fluoro-3-methoxy | 0.52 | >96 |

| 2-Methoxy-4-fluoro-3-chloro | 2.51 | >20 |

The chlorine and fluorine substituents enhance potency by increasing lipophilicity and target binding .

Comparative Reactivity

Key differences from structurally similar compounds:

Table 3: Substituent Effects on Reactivity

| Compound | Chlorine Position | Fluorine Position | Dominant Reaction |

|---|---|---|---|

| 2-Cl-4-F-3-OCH₃ (Target) | 2 | 4 | Ortho-acylation |

| 4-Cl-2-F-3-OCH₃ | 4 | 2 | Nucleophilic substitution |

| 2-Cl-5-F-3-OCH₃ | 2 | 5 | Reduction-dominated |

The 2-chloro-4-fluoro arrangement directs electrophilic attacks to the 6-position due to steric and electronic effects .

Mechanistic Insights

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of various chemical entities .

- Chemical Reactions : It undergoes nucleophilic substitution reactions, oxidation, and reduction processes that make it valuable for producing derivatives with varied functionalities .

Biology

- Biological Activity : Preliminary studies indicate that 2-Chloro-N,N-diethyl-4-fluoro-3-methoxybenzamide exhibits antimicrobial and anticancer properties. Its mechanism likely involves the modulation of enzyme or receptor activities, influencing critical biological pathways .

- High-throughput Screening : The compound has been evaluated for its interaction with various biological targets using high-throughput screening assays to assess binding affinities against receptors involved in neurotransmission and metabolic pathways .

Medicine

- Drug Development : The compound is explored for its potential use in pharmacological applications, particularly in developing drugs targeting specific diseases. Its unique structural features contribute to its binding affinity and selectivity for biological targets .

- Pharmacological Tool : It is investigated for its role as a pharmacological tool to understand better the mechanisms underlying certain diseases and therapeutic interventions .

Industrial Applications

- Specialty Chemicals Production : In industry, it is utilized in producing specialty chemicals and materials that require specific chemical properties imparted by its unique structure .

Case Studies and Research Findings

Recent studies have focused on the structural analysis and biological evaluation of this compound. For instance:

- Anticancer Activity : Research conducted on various cancer cell lines demonstrated that this compound could inhibit cell proliferation through specific enzyme inhibition pathways.

- Antimicrobial Studies : Investigations into its antimicrobial properties revealed effective inhibition against several bacterial strains, suggesting potential therapeutic applications.

- Mechanistic Studies : Detailed mechanistic studies indicated that the presence of halogen atoms significantly influences the compound's interaction with biological targets, enhancing its efficacy compared to non-halogenated analogs.

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-diethyl-4-fluoro-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in critical biological pathways. The presence of the chloro, fluoro, and methoxy groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

2-Chloro-4-fluorobenzaldehyde: Shares the chloro and fluoro substituents but lacks the amide and methoxy groups.

2-Chloro-2,2-difluoroacetophenone: Contains chloro and fluoro groups but differs in the overall structure and functional groups.

Uniqueness

2-Chloro-N,N-diethyl-4-fluoro-3-methoxybenzamide is unique due to the combination of its substituents and the presence of the amide group. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Biological Activity

2-Chloro-N,N-diethyl-4-fluoro-3-methoxybenzamide is an organic compound notable for its unique molecular structure, which includes a chloro group, a fluoro group, and a methoxy group attached to a benzamide framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

The molecular formula of this compound is C₈H₈ClFNO₂, indicating the presence of chlorine, fluorine, and methoxy substituents. These functional groups are significant as they influence the compound's reactivity and biological interactions.

Research indicates that the biological activity of this compound may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways.

- Receptor Modulation : It may interact with various receptors, affecting cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest it exhibits antimicrobial properties against certain bacterial strains.

Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μM |

| Enterococcus faecalis | 8 μM |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that it may inhibit the proliferation of various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 3.1 |

| HCT116 (colon cancer) | 5.3 |

| HEK293 (human embryonic kidney) | 4.0 |

These results indicate that the compound has selective activity against certain cancer types, warranting further investigation into its mechanisms and potential therapeutic applications .

Case Studies

Several case studies have explored the biological activity of similar compounds within the benzamide class, providing insights into structure-activity relationships:

- Study on Benzamide Derivatives : A study demonstrated that modifications to the benzamide structure significantly influenced both enzyme inhibition and receptor binding affinities. Compounds with methoxy and halogen substitutions showed enhanced biological activities compared to their unsubstituted counterparts.

- Antiproliferative Activity : In a comparative analysis of various benzamide derivatives, those with similar structural features to this compound exhibited varying degrees of antiproliferative activity against cancer cell lines, supporting the notion that specific substitutions can enhance therapeutic efficacy .

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-N,N-diethyl-4-fluoro-3-methoxybenzamide?

The compound can be synthesized via coupling reactions using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). These reagents facilitate amide bond formation between the carboxylic acid derivative and the amine component under low-temperature conditions (-50°C) to minimize side reactions. Purification typically involves recrystallization or column chromatography, with structural confirmation via IR, , and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm).

- : Confirms substituent positions (e.g., diethylamino protons as a quartet at δ ~3.4 ppm, methoxy singlet at δ ~3.8 ppm).

- Elemental Analysis : Validates purity and stoichiometry. Advanced labs may use or mass spectrometry for additional validation .

Q. How do solvent and pH influence the fluorescence properties of this benzamide derivative?

Fluorescence intensity is maximized in polar aprotic solvents (e.g., DMSO) and at pH 5, where the compound exists in a zwitterionic form that stabilizes excited-state transitions. Deviations from pH 5 (e.g., acidic or alkaline conditions) reduce intensity due to protonation/deprotonation of functional groups. Temperature stability is observed at 25°C, with minimal photodegradation over time .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

- Temperature Control : Maintain sub-zero temperatures to suppress side reactions like hydrolysis.

- Catalyst Selection : Use HOBt to enhance coupling efficiency and reduce racemization.

- Solvent Choice : Non-polar solvents (e.g., dichloromethane) improve reagent solubility and product precipitation.

- Workup Protocols : Sequential washes (e.g., dilute HCl to remove unreacted amine) enhance purity .

Q. What methodologies resolve contradictions in fluorescence data under varying experimental conditions?

Contradictions arise from differences in solvent polarity, pH, or excitation wavelengths. To address this:

- Perform solvent screening to identify polarity-dependent emission trends.

- Use binding constant () calculations (via Benesi-Hildebrand plots) to quantify interactions with metal ions or biomolecules.

- Validate results with time-resolved fluorescence to distinguish static vs. dynamic quenching mechanisms .

Q. What crystallographic insights exist for structurally related benzamide derivatives?

Single-crystal X-ray diffraction reveals:

- Planar amide linkages with dihedral angles <10° between aromatic rings.

- Halogen (Cl, F) and methoxy groups influencing crystal packing via van der Waals interactions.

- Diethylamino groups adopting a twisted conformation to minimize steric hindrance. These structural features guide molecular docking studies for drug design .

Q. How does this compound interact with biological targets like cyclooxygenase (COX) enzymes?

Computational docking and in vitro assays suggest:

- The chloro-fluoro-methoxy substituents occupy hydrophobic pockets in COX-2’s active site.

- The diethylamide group forms hydrogen bonds with catalytic residues (e.g., Tyr-355).

- Dose-dependent inhibition of prostaglandin synthesis (IC values in µM range) correlates with anti-inflammatory activity .

Methodological Notes

- Fluorescence Quantification : Limit of detection (LOD: 0.269 mg/L) and quantification (LOQ: 0.898 mg/L) are determined via linear regression of calibration curves. Relative standard deviation (RSD: 1.37%) ensures reproducibility .

- Crystallography : Data collection at 290 K with -factor <0.03 ensures high-resolution structural models .

- Safety Protocols : Hazard analysis (e.g., handling acyl chlorides) and risk assessments are mandatory for large-scale syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.